GP-2 HER2-derived, hla-a2+ restricted peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

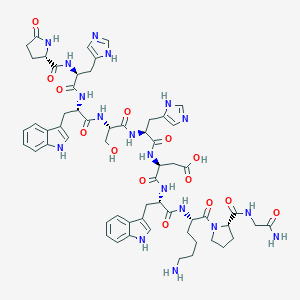

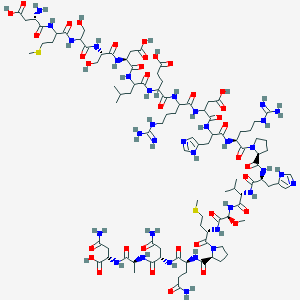

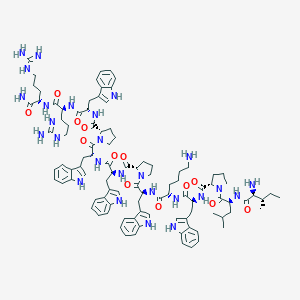

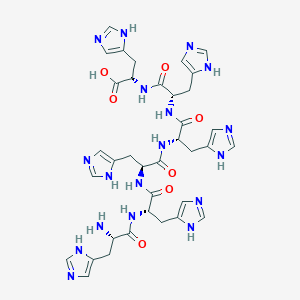

HER2/neu (654-662) GP2 is a nine amino acid peptide derived from the human epidermal growth factor receptor 2 (HER2/nue, 654–662), induces HLA-A2-restricted cytotoxic T lymphocytes (CTL) reactive to various epithelial cancers.

Scientific Research Applications

Vaccine Development in Breast Cancer

The HER2/neu-derived peptide GP2 has been investigated for its potential use in peptide-based breast cancer vaccine trials. Studies have found that GP2, in combination with GM-CSF, is safe and elicits an immune response, particularly effective in patients with HER2 overexpression. This suggests its potential for preventing breast cancer recurrence (Mittendorf et al., 2006), (Mittendorf et al., 2016), (Patil et al., 2013).

Immunotherapy and Tumor Recognition

GP2-derived peptides have shown efficacy in enhancing immune responses against various epithelial cancers. Modified versions of GP2 have improved binding affinity to HLA-A2, which increases their potential in immunotherapy treatments for HER2/neu overexpressing tumors (Tanaka et al., 2001).

Cross-Tumor Applications

Studies have demonstrated the potential of GP2-derived peptides as shared tumor-associated antigens in different cancer types, including breast, ovarian, and pancreatic cancers. This suggests a common mechanism of recognition by T lymphocytes across these adenocarcinomas, presenting opportunities for broad-based cancer immunotherapies (Peiper et al., 1997), (Peoples et al., 1995).

T-Cell Proliferation and Vaccine Efficacy

Research indicates that GP2 vaccines, combined with GM-CSF, can stimulate T-cell proliferation, supporting their use in cancer vaccines for both breast and ovarian cancer patients (Schneble et al., 2013).

Antigen Identification and Immunotherapy

The identification of peptide sequences from gp185HER2, including GP2, has led to the production of polyclonal antibodies that show immunoreactivity in breast tumor cell lines and tissues. This highlights the complexity involved in evaluating HER2 expression and its significance in breast tumors, opening new paths for immunotherapy strategies (Di Modugno et al., 2001).

properties

CAS RN |

160790-21-6 |

|---|---|

Molecular Formula |

C₄₂H₇₇N₉O₁₁ |

Molecular Weight |

884.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

XQIXDDUJIUUELO-JZOOTMHBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N |

sequence |

One Letter Code: IISAVVGIL |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.